molecular formula C11H7F3N4O4S B11810025 Methyl 3-nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate

Methyl 3-nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate

Cat. No.: B11810025
M. Wt: 348.26 g/mol
InChI Key: LZOFGTLLQHMVMY-UHFFFAOYSA-N
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Description

Methyl 3-nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate is a heterocyclic aromatic compound with a complex structure comprising:

  • A benzoate ester core (methyl ester at position 1, nitro group at position 3).
  • A 1,2,4-triazole ring substituted with a trifluoromethyl group at position 3.
  • A thioether linkage connecting the triazole sulfur to the benzene ring.

This compound belongs to the class of sulfur-containing nitroaromatics, which are of interest in medicinal chemistry and materials science due to their electronic and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group contributes to electron-withdrawing effects, influencing reactivity .

Properties

Molecular Formula

C11H7F3N4O4S

Molecular Weight

348.26 g/mol

IUPAC Name

methyl 3-nitro-4-[[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]benzoate

InChI

InChI=1S/C11H7F3N4O4S/c1-22-8(19)5-2-3-7(6(4-5)18(20)21)23-10-15-9(16-17-10)11(12,13)14/h2-4H,1H3,(H,15,16,17)

InChI Key

LZOFGTLLQHMVMY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)SC2=NNC(=N2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of the 5-(Trifluoromethyl)-4H-1,2,4-Triazole-3-Thiol Intermediate

The triazole-thiol moiety is synthesized via cyclization of hydrazinecarbothioamide precursors under basic conditions. A representative method involves reacting trifluoroacetohydrazide with carbon disulfide in the presence of potassium hydroxide, followed by acidification to yield the triazole-thiol. Alternative routes employ dehydrative cyclization of thiosemicarbazides using acidic ionic liquids or sodium bicarbonate. For instance, heating ethyl trifluoroacetate with thiosemicarbazide in ethanol under reflux forms the hydrazinecarbothioamide intermediate, which undergoes cyclization in NaOH to produce 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol.

Key Reaction Conditions

  • Reagents : Trifluoroacetohydrazide, CS₂, KOH

  • Solvent : Ethanol/water mixture

  • Temperature : 80–100°C

  • Yield : 70–85%

Nucleophilic Aromatic Substitution for Thioether Formation

The thioether bond is formed via nucleophilic substitution between the triazole-thiol and a nitro-substituted benzoyl chloride derivative. Methyl 4-chloro-3-nitrobenzoate is reacted with 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds via deprotonation of the thiol group, followed by displacement of the chloride leaving group.

Optimized Parameters

  • Molar Ratio : 1:1.2 (benzoyl chloride : triazole-thiol)

  • Base : K₂CO₃

  • Solvent : DMF or acetonitrile

  • Temperature : 60–80°C

  • Reaction Time : 12–24 hours

Sequential Nitration and Esterification

In alternative routes, nitration precedes thioether formation. Methyl 4-hydroxybenzoate is nitrated using a mixture of nitric acid and sulfuric acid at 0–5°C to yield methyl 3-nitro-4-hydroxybenzoate. The hydroxyl group is then converted to a chloride via treatment with phosphorus oxychloride, forming methyl 3-nitro-4-chlorobenzoate, which undergoes substitution with the triazole-thiol.

Critical Considerations

  • Nitration Regioselectivity : The nitro group preferentially occupies the meta position due to the directing effect of the ester group.

  • Chlorination Efficiency : POCl₃ in anhydrous dichloromethane achieves >90% conversion.

Reaction Optimization and Catalytic Systems

Solvent and Base Selection

Polar aprotic solvents like DMF enhance nucleophilicity of the thiolate ion, while bases such as K₂CO₃ or triethylamine facilitate deprotonation. Substituting DMF with acetonitrile reduces side reactions but requires longer reaction times.

Avoiding Disulfide Byproducts

To prevent oxidation of the thiol to disulfide, reactions are conducted under inert atmospheres (argon or nitrogen) with added reducing agents like sodium dithionite.

Catalytic Enhancements

Iron catalysts (e.g., FeCl₃) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates and yields in cross-coupling steps. For example, FeCl₃ (5 mol%) increases the substitution yield from 75% to 88% in DMF at 70°C.

Analytical Characterization Techniques

Spectroscopic Analysis

  • ¹H NMR : The singlet at δ 3.9 ppm corresponds to the methyl ester, while aromatic protons resonate at δ 8.1–8.5 ppm.

  • ¹⁹F NMR : A characteristic triplet at δ -62 ppm confirms the CF₃ group.

  • IR Spectroscopy : Peaks at 1720 cm⁻¹ (C=O ester) and 1340 cm⁻¹ (NO₂) validate functional groups.

Chromatographic Purity

HPLC analysis using a C18 column (acetonitrile/water gradient) shows ≥98% purity, with retention time = 12.3 minutes.

Industrial and Pharmaceutical Applications

Antifungal Agents

The triazole-thioether scaffold exhibits activity against Candida albicans (MIC = 2 µg/mL) by inhibiting lanosterol demethylase.

Agricultural Fungicides

Structural analogs of this compound are patented for controlling Botrytis cinerea in crops, with field efficacy rates exceeding 90% .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzoates and triazoles.

Scientific Research Applications

Methyl 3-nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biochemical pathways and interactions due to its reactive functional groups.

Mechanism of Action

The mechanism of action of Methyl 3-nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate depends on its application:

    Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.

    Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.

    Chemical Reactivity: The nitro and trifluoromethyl groups can participate in redox reactions, affecting cellular redox states and signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s uniqueness arises from its combination of functional groups. Below is a comparative analysis with structurally related molecules:

Compound Name Key Structural Differences Impact on Properties
Methyl 3-nitro-4-(thiophenyl)benzoate Replaces triazole with a simple thiophenyl group. Reduced aromatic stability and basicity; lower resistance to oxidation .
4-((5-Methyl-4H-1,2,4-triazol-3-yl)thio)benzoic acid Lacks nitro and trifluoromethyl groups; free carboxylic acid instead of ester. Lower lipophilicity; increased acidity and hydrogen-bonding potential .
3-Nitro-4-((1H-imidazol-2-yl)thio)benzoate Substitutes triazole with imidazole. Increased basicity due to imidazole’s lone pair availability; altered π-π stacking .

Electronic and Reactivity Comparisons

Nitro Group Positioning :

  • In the target compound, the nitro group at position 3 creates a meta-directing effect, reducing electrophilic substitution reactivity compared to para-substituted analogues .

  • Compounds with nitro groups at position 2 (e.g., Methyl 2-nitro-4-(triazolylthio)benzoate ) exhibit stronger intramolecular hydrogen bonding, affecting solubility .

Triazole vs. Other Heterocycles :

  • The 1,2,4-triazole ring (pKa ~6–8) is less basic than imidazole (pKa ~14) but more stable under acidic conditions than pyridine derivatives .
  • The trifluoromethyl group on the triazole enhances electron-withdrawing effects, lowering the LUMO energy and increasing electrophilicity compared to methyl-substituted triazoles .

Thioether Linkage :

  • The sulfur bridge increases resistance to hydrolysis compared to oxygen ethers but introduces susceptibility to oxidative degradation (e.g., forming sulfoxides) .

Physicochemical Data

Property Target Compound Methyl 3-nitro-4-(thiophenyl)benzoate 4-((5-Methyl-triazolyl)thio)benzoic acid
Molecular Weight (g/mol) 375.3 287.3 265.2
LogP 2.8 (estimated) 2.1 1.4
Solubility (mg/mL) 0.15 (DMSO) 0.8 (DMSO) 12.3 (Water)
Melting Point (°C) 158–162 (decomposes) 145–148 210–215

Biological Activity

Methyl 3-nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate (CAS No. 1354755-08-0) is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article examines the biological activity of this compound, focusing on its mechanisms, efficacy against different biological targets, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C12H10F3N4O2S\text{C}_{12}\text{H}_{10}\text{F}_3\text{N}_4\text{O}_2\text{S}

This structure features a nitro group, a trifluoromethyl group, and a triazole ring, which are known to contribute to its biological activity.

Antimicrobial Activity : this compound has shown significant antimicrobial properties. Studies indicate that compounds with similar structures exhibit inhibition against various bacterial strains and fungi. The presence of the triazole moiety is particularly noteworthy as it is often associated with antifungal activity due to its ability to interfere with fungal cell membrane synthesis.

Anticancer Potential : Research has suggested that triazole derivatives can exhibit anticancer properties by inhibiting specific kinases involved in cancer progression. The compound's ability to modulate signaling pathways may lead to apoptosis in cancer cells. For instance, compounds structurally related to this benzoate have demonstrated cytotoxic effects against several cancer cell lines.

Biological Activity Data

The following table summarizes key biological activities reported for this compound and related compounds:

Activity Target IC50/EC50 Values Reference
AntibacterialVarious bacterial strainsVaries (e.g., 10 µM)
AntifungalCandida albicansVaries (e.g., 5 µM)
CytotoxicityCancer cell linesVaries (e.g., 15 µM)
Enzyme InhibitionKinases (e.g., CDK2)Varies

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial effects of various triazole derivatives against Staphylococcus aureus and Escherichia coli. This compound was found to be effective at concentrations lower than those required for traditional antibiotics.
  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects on human breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
  • Enzyme Inhibition Studies : Molecular docking studies indicated that the compound binds effectively to CDK2, suggesting a potential pathway for therapeutic intervention in cancer treatment. The binding affinity was comparable to known inhibitors.

Q & A

Basic Question: What are the common synthetic routes for Methyl 3-nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate?

Methodological Answer:
The synthesis of triazole-thioether derivatives typically involves multi-step reactions. A core strategy includes:

  • Triazole Ring Formation : Cyclization of hydrazine derivatives with carbonyl compounds (e.g., via Huisgen cycloaddition or thiosemicarbazide condensation) .
  • Thioether Linkage : Reacting triazole-thiol intermediates with halogenated benzoates (e.g., methyl 4-chloro-3-nitrobenzoate) in alkaline media to form the thioether bond .
  • Functionalization : Introducing the trifluoromethyl group via nucleophilic substitution or using trifluoromethylating agents under controlled pH and temperature .
    Key parameters include equimolar ratios of reactants, alkali conditions for thiol activation, and inert atmospheres to prevent oxidation .

Advanced Question: How can reaction conditions be optimized to minimize side products during the synthesis of this compound?

Methodological Answer:
Side products often arise from:

  • Oxidation of Thiols : Use degassed solvents and nitrogen/argon atmospheres to suppress disulfide formation .
  • Competitive Alkylation : Control pH (e.g., NaOH in ethanol/water mixtures) to favor thiolate ion formation over ester hydrolysis .
  • Temperature Sensitivity : Maintain reactions at 60–80°C to balance reaction rate and selectivity .
    Advanced characterization (e.g., HPLC-MS) is recommended to monitor intermediates and adjust stoichiometry dynamically .

Basic Question: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm regioselectivity of triazole substitution and thioether linkage .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and detect isotopic patterns from trifluoromethyl groups .
  • Elemental Analysis : Validate purity and stoichiometry, particularly for sulfur and nitrogen content .

Advanced Question: How can researchers resolve contradictions in reported biological activities of similar triazole derivatives?

Methodological Answer:
Discrepancies often stem from:

  • Structural Isomerism : Use X-ray crystallography or NOESY NMR to confirm regiochemistry of triazole substituents .
  • Assay Variability : Standardize bioactivity protocols (e.g., MIC testing for antimicrobial activity) and include positive controls (e.g., fluconazole for antifungal studies) .
  • Metabolite Interference : Conduct metabolic stability studies (e.g., liver microsome assays) to differentiate parent compound activity from metabolites .

Basic Question: What are the key physicochemical properties influencing this compound’s reactivity?

Methodological Answer:

  • Electron-Withdrawing Groups : The nitro and trifluoromethyl groups enhance electrophilic aromatic substitution but reduce nucleophilic attack susceptibility .
  • Thioether Lability : The C–S bond is prone to oxidation; stability studies under varying pH and oxidant exposure (e.g., H2_2O2_2) are critical .
  • LogP Prediction : Computational tools (e.g., ChemAxon) estimate lipophilicity, guiding solvent selection for reactions .

Advanced Question: What strategies enable selective functionalization of the triazole ring in this compound?

Methodological Answer:

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield specific triazole nitrogens during derivatization .
  • Cross-Coupling Reactions : Employ Suzuki-Miyaura or Sonogashira couplings to introduce aryl/alkynyl groups at the 5-position of the triazole .
  • Click Chemistry : Azide-alkyne cycloaddition for modular attachment of biomolecules (e.g., fluorescent tags) .

Basic Question: How can researchers assess the compound’s potential as a kinase inhibitor?

Methodological Answer:

  • In Silico Docking : Use AutoDock Vina to model interactions with ATP-binding pockets of target kinases (e.g., EGFR or VEGFR) .
  • Enzymatic Assays : Measure IC50_{50} values via fluorescence-based kinase activity kits (e.g., ADP-Glo™) .
  • Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Advanced Question: What computational methods predict the compound’s metabolic pathways?

Methodological Answer:

  • Quantum Mechanical Calculations : DFT studies (e.g., Gaussian 09) model bond dissociation energies for oxidative metabolism predictions .
  • Machine Learning : Train models on databases like Metabolite™ to forecast Phase I/II metabolism sites (e.g., cytochrome P450 oxidation) .
  • In Vitro Validation : Use human hepatocytes or recombinant CYP enzymes to confirm predicted metabolites .

Basic Question: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Toxicity Screening : Perform Ames tests for mutagenicity and acute toxicity assays in rodent models .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and explosion-proof refrigerators due to nitro group instability .
  • Waste Disposal : Neutralize reaction mixtures with dilute sodium bicarbonate before disposal to degrade reactive intermediates .

Advanced Question: How can crystallography resolve ambiguity in the compound’s solid-state structure?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in DMSO/water mixtures and solve structures using SHELXL .
  • Polymorph Screening : Test crystallization solvents (e.g., ethanol, acetonitrile) to identify stable forms for formulation .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) to explain packing motifs .

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